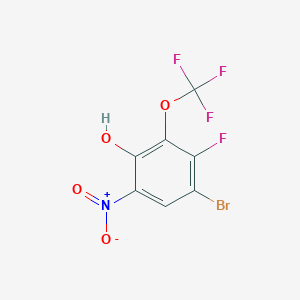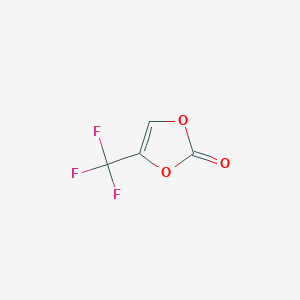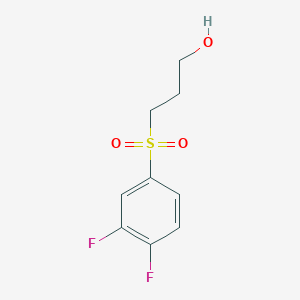
Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is a complex organic compound with the molecular formula C7H2BrF4NO4. This compound is characterized by the presence of multiple substituents on the phenol ring, including bromine, fluorine, nitro, and trifluoromethoxy groups. These substituents impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the nitration of a precursor phenol compound, followed by bromination and fluorination under controlled conditions. The trifluoromethoxy group can be introduced using specific reagents such as trifluoromethoxy anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, bromination, and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- depends on its interaction with molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
- Phenol, 4-bromo-2-nitro-6-(trifluoromethyl)-
- 4-Bromo-3-fluorophenol
- Phenol, 2-bromo-4-nitro-
Comparison: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2149598-65-0 |
|---|---|
Fórmula molecular |
C7H2BrF4NO4 |
Peso molecular |
319.99 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H2BrF4NO4/c8-2-1-3(13(15)16)5(14)6(4(2)9)17-7(10,11)12/h1,14H |
Clave InChI |
MUQPCSQVBLIVGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)

![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)







